1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one
Description
Properties
IUPAC Name |
1-(phenylmethoxymethyl)spiro[3.3]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c16-14-9-13(15(14)7-4-8-15)11-17-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESNUXHIFVAVJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(CC2=O)COCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the reaction of a spiro[3.3]heptane derivative with a phenylmethoxymethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran.
Reaction Conditions: The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction temperature is typically maintained at room temperature to slightly elevated temperatures (20-50°C) to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The phenylmethoxymethyl group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products: Major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction pathway.
Scientific Research Applications
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides a rigid framework that can be exploited in the design of new materials and catalysts.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms. It can be used in the development of probes and inhibitors for various biological targets.
Medicine: In drug discovery, this compound is explored for its potential therapeutic properties. Its structural features may contribute to the development of new pharmaceuticals with improved efficacy and selectivity.
Industry: The compound’s stability and reactivity make it suitable for applications in material science, including the development of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The phenylmethoxymethyl group can engage in hydrophobic interactions, while the spirocyclic core provides structural rigidity.
Pathways Involved: The specific pathways affected by this compound depend on its application. In biological systems, it may influence signaling pathways, metabolic processes, or gene expression, contributing to its observed effects.
Comparison with Similar Compounds
Table 1: Molecular Features of 1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one and Analogs
*Theoretical values for the target compound, inferred from analogs.
Key Observations :
- 1-(Benzyloxy)spiro[3.3]heptan-2-one shares a similar aryl-ether substituent but differs in ketone position (C2 vs. C3) and bonding (direct O-linkage vs. methylene bridge in the target compound) .
- Diarylheptanoids (e.g., compound 1 in ) are linear heptan-3-ones with anti-inflammatory and antioxidant activities, highlighting the role of aryl groups in biological functions .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
*Predicted based on analogs.
Key Observations :
- The target compound is expected to show IR absorptions for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups, similar to 1-(benzyloxy)spiro[3.3]heptan-2-one .
- Diarylheptanoids exhibit higher melting points (143–175°C) due to hydrogen bonding from phenolic -OH groups, whereas spiro compounds likely have lower melting points due to reduced polarity .
Key Observations :
- Spiro[3.3]heptanones are prized in medicinal chemistry for their conformational rigidity, which can improve drug selectivity and metabolic stability .
- Diarylheptanoids demonstrate significant bioactivity, with compound 1 in showing anti-inflammatory effects via NF-κB inhibition .
Biological Activity
1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and drug discovery. Its unique molecular structure, characterized by a spiro[3.3]heptan-3-one core and a phenylmethoxymethyl substituent, suggests potential biological activity and applications in therapeutic contexts. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, its synthesis, and its potential therapeutic applications.
Structural Characteristics
The compound's structure can be represented as follows:
- Molecular Formula : C14H16O2
- Molecular Weight : 216.28 g/mol
The spirocyclic framework contributes to its distinct chemical properties, making it a valuable building block in organic synthesis and drug development.
Synthesis
The synthesis of this compound typically involves the alkylation of spiro[3.3]heptan-3-one with phenylmethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is generally conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Alkylation | Phenylmethoxymethyl chloride, sodium hydride | DMF or THF, reflux |
| 2 | Purification | Recrystallization or column chromatography | N/A |
The mechanism of action for this compound is hypothesized to involve:
- Binding Affinity : The compound may exhibit binding affinity to specific enzymes or receptors, modulating biological pathways.
- Bioisosterism : The spiro[3.3]heptane core has been shown to act as a saturated benzene bioisostere, potentially replacing phenyl rings in bioactive compounds without significant loss of activity .
Case Studies and Research Findings
- Anticancer Activity : The incorporation of the spiro[3.3]heptane core into FDA-approved anticancer drugs like sonidegib and vorinostat has demonstrated high potency in biological assays, indicating that structural modifications can enhance therapeutic efficacy .
- Anesthetic Effects : A study comparing the anesthetic activity of benzocaine and its saturated analogs showed that compounds derived from spiro[3.3]heptane exhibited significant antinociceptive effects similar to benzocaine .
Future Directions
Future research should focus on:
- Elucidating Interactions : Investigating the binding affinities and mechanisms of action through techniques such as molecular docking and biochemical assays.
- Exploring Derivatives : Synthesizing derivatives of this compound to evaluate their biological activities and optimize therapeutic properties.
Q & A
Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?
- Methodological Answer : Conduct statistical meta-analyses to identify outliers or batch-dependent variability. Replicate experiments under controlled conditions (e.g., standardized cell lines, reagent lots). Cross-validate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
